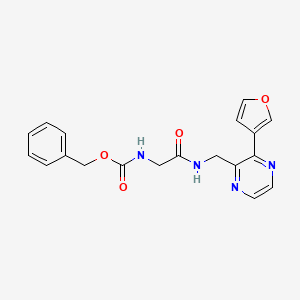

Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

描述

Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic organic compound featuring a benzyl carbamate group linked via an amino-oxoethyl chain to a pyrazine ring substituted with a furan-3-yl moiety. Its molecular formula is C20H19N3O4 (MW: 365.4) . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring π-π stacking or heterocyclic recognition.

属性

IUPAC Name |

benzyl N-[2-[[3-(furan-3-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c24-17(11-23-19(25)27-12-14-4-2-1-3-5-14)22-10-16-18(21-8-7-20-16)15-6-9-26-13-15/h1-9,13H,10-12H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPBFCFFCTZUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

Benzyl (2-(((3-(furan-3-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields, particularly in medicinal chemistry.

- Antioxidant Activity : Research indicates that compounds similar to benzyl carbamate derivatives exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Antiviral Properties : Certain derivatives of pyrazine compounds have shown promise as antiviral agents. For example, related structures have been identified as allosteric inhibitors of viral proteases, suggesting that benzyl carbamate derivatives may also inhibit viral replication pathways .

- Beta-cell Protection : Studies have demonstrated that compounds with a similar scaffold can protect pancreatic beta-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This activity is crucial for developing treatments for diabetes .

Efficacy and Potency

The efficacy of this compound has been evaluated through various assays:

| Activity Type | Efficacy (%) | EC50 (μM) |

|---|---|---|

| Antioxidant | 88 | 13 ± 1 |

| Beta-cell protective | 100 | 0.1 ± 0.01 |

| Antiviral | Low IC50 values | Varies |

These results highlight the compound's potential as a therapeutic agent in managing oxidative stress-related diseases and diabetes.

Study 1: Beta-cell Protection

A study focused on the protective effects of benzamide analogs against ER stress in pancreatic beta-cells revealed that compounds similar to benzyl carbamate exhibited maximal protective activity at concentrations as low as 0.1 μM. This finding underscores the potential for these compounds in diabetes therapy, where preserving beta-cell function is critical .

Study 2: Antiviral Activity

Another investigation assessed the antiviral efficacy of pyrazine derivatives against Zika virus protease, with some compounds achieving low IC50 values indicative of potent inhibition. The structural similarities between these compounds and benzyl carbamate suggest that it may also possess antiviral properties worth exploring further .

相似化合物的比较

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

Pyrazine vs. Pyridine Derivatives

- Benzyl (2-(((6-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate (C20H19N3O4, MW: 365.4) Key Difference: Pyridine replaces pyrazine. Pyrazine’s dual nitrogen atoms enhance hydrogen-bonding capacity and aromatic interactions, making it more suitable for targets requiring electron-deficient scaffolds.

Dihydropyridinone Analogs

- Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (C13H12N2O3, MW: 244.25) Key Difference: A dihydropyridinone ring replaces the pyrazine-furan system. This structural difference may limit π-π interactions but enhance solubility in polar solvents.

Substituent Modifications

Hydrazinyl vs. Amino-Oxoethyl Chains

- Benzyl (2-hydrazinyl-2-oxoethyl)carbamate (C10H13N3O3, MW: 223.23) Key Difference: A hydrazinyl group replaces the pyrazinylmethyl-amino chain. Impact: Hydrazine’s nucleophilicity may increase reactivity but reduce metabolic stability. The absence of the pyrazine-furan moiety limits aromatic interactions, suggesting divergent therapeutic applications.

Diethylcarbamoyl Substituents

- Benzyl N-[(diethylcarbamoyl)methyl]carbamate (C14H20N2O3, MW: 264.325) Key Difference: A diethylcarbamoyl group replaces the heterocyclic system. Impact: The diethylamino group enhances lipophilicity, improving membrane permeability. This modification prioritizes pharmacokinetics over specific target binding, unlike the pyrazine-furan scaffold.

Functional Group Additions

Dimethoxyethyl Groups

- Benzyl N-[3-({2-[(2,2-dimethoxyethyl)amino]-2-oxoethyl}amino)-3-oxopropyl]carbamate (Compound 156)

- Benzyl A′-{2-[((15)-1-[(2,2-dimethoxyethyl)amino]carbonyl]-3-methylbutyl)amino]-2-oxoethyl}carbamate (Compound 161) Key Feature: Dimethoxyethyl groups introduce ether linkages. Impact: Increased hydrophilicity and solubility in polar solvents compared to the aromatic pyrazine-furan system. These compounds may target extracellular receptors requiring polar interactions.

Oxazolidinone and Morpholine Groups

- Benzyl (S)-(2-(((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amino)-2-oxoethyl)carbamate (Compound 3a) Key Feature: Incorporates an oxazolidinone ring and morpholine group. Impact: The oxazolidinone scaffold is associated with antibacterial activity (e.g., linezolid). This contrasts with the pyrazine-furan system, which may prioritize antiviral or anticancer applications.

Stereochemical and Conformational Variations

- Benzyl {(2R)-1-[(2,2-dimethoxyethyl)amino]-3-methyl-1-oxo-2-butanyl}carbamate (C17H26N2O5, MW: 338.399) Key Feature: Chiral center (R-configuration) and branched alkyl chain. Impact: Stereochemistry influences target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。